![molecular formula C19H22N2O2 B5794386 3-(2-METHYLPROPANAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE](/img/structure/B5794386.png)
3-(2-METHYLPROPANAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-METHYLPROPANAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzamide core, substituted with a 2-methylpropanamido group and a 2-phenylethyl group. Its distinct structure makes it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHYLPROPANAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the 2-Methylpropanamido Group: The benzamide core is then reacted with 2-methylpropanoic acid chloride in the presence of a base such as triethylamine to introduce the 2-methylpropanamido group.
Attachment of the 2-Phenylethyl Group: Finally, the compound is subjected to a Friedel-Crafts acylation reaction with 2-phenylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to attach the 2-phenylethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(2-METHYLPROPANAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core, where halogenated derivatives can be formed using reagents like halogen acids.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines.
Substitution Products: Halogenated benzamides.
Scientific Research Applications
3-(2-METHYLPROPANAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-METHYLPROPANAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Phenylethyl)benzamide: Lacks the 2-methylpropanamido group, resulting in different chemical and biological properties.
3-(2-Methylpropanamido)benzamide: Lacks the 2-phenylethyl group, affecting its overall reactivity and applications.
Uniqueness
3-(2-METHYLPROPANAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE is unique due to the presence of both the 2-methylpropanamido and 2-phenylethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
3-(2-methylpropanoylamino)-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14(2)18(22)21-17-10-6-9-16(13-17)19(23)20-12-11-15-7-4-3-5-8-15/h3-10,13-14H,11-12H2,1-2H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQHHOSCVNMDMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.